![molecular formula C15H14ClN3O2 B2541232 (5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797321-46-0](/img/structure/B2541232.png)

(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

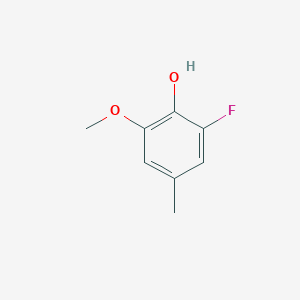

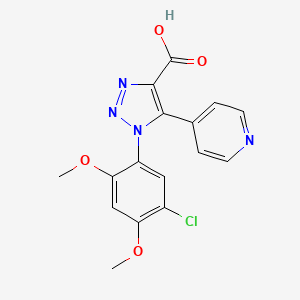

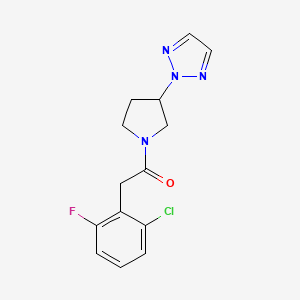

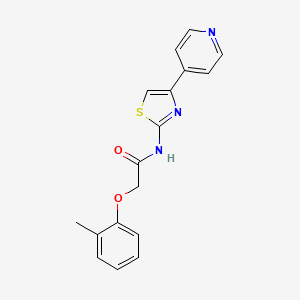

The compound “(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidin-6(5H)-one moiety, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This moiety is connected to a 5-chloro-2-methoxyphenyl group. The exact properties of this compound would depend on the specifics of its structure and the arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrido[4,3-d]pyrimidin-6(5H)-one moiety would likely contribute to the compound’s aromaticity, a property that often leads to increased stability .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the pyrido[4,3-d]pyrimidin-6(5H)-one moiety might make the compound susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .科学的研究の応用

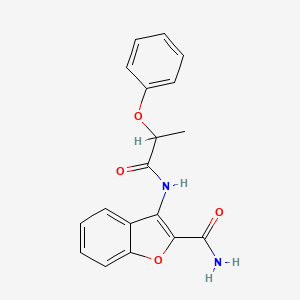

Anti-inflammatory Activities

Pyrimidines, the class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

NF-κB and AP-1 Inhibitors

Some pyrimidine derivatives have been identified as inhibitors of NF-κB and AP-1, two transcription factors that play key roles in inflammation and immune responses .

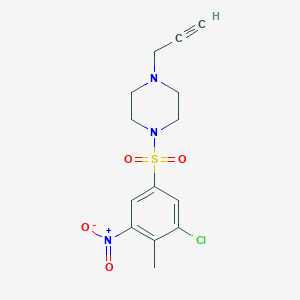

Recovery of Noble Metal Ions

The compound has been used in the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .

Solvent Extraction and Polymer Membrane Separation

The compound has been used in solvent extraction and polymer membrane separation processes for the recovery of noble metal ions from aqueous solutions .

Fluorescent Protein Research

While not directly related to the compound, research on fluorescent proteins (FPs) and their antibodies, particularly nanobodies, has seen significant progress . This could potentially open up new avenues for the use of the compound in the development of novel FPs or FP-targeting nanobodies.

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis .

将来の方向性

作用機序

Target of Action

The compound 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, also known as F6445-6086 or (5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential anti-inflammatory effects. It may inhibit the expression and activities of certain vital inflammatory mediators, which are key components in various biochemical pathways .

Result of Action

The result of the compound’s action is likely related to its potential anti-inflammatory effects. By inhibiting the expression and activities of certain vital inflammatory mediators, it may help reduce inflammation and associated symptoms .

特性

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c1-21-14-3-2-11(16)6-12(14)15(20)19-5-4-13-10(8-19)7-17-9-18-13/h2-3,6-7,9H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFDBUXNSVVEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)

![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)